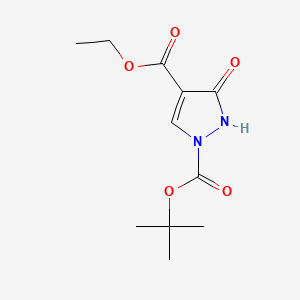
3-Brom-2-chlor-5-nitropyridin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-5-nitropyridin-4-amine: is a heterocyclic organic compound with the molecular formula C5H3BrClN3O2 . It is a derivative of pyridine, featuring bromine, chlorine, and nitro functional groups. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-chloro-5-nitropyridin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound are explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used in the development of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the synthesis of materials with specific properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-nitropyridin-4-amine typically involves multi-step processes starting from pyridine derivatives. One common method includes the halogenation of pyridine followed by nitration and amination reactions. For instance, 2-chloro-5-nitropyridine can be synthesized by reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at elevated temperatures . Subsequent bromination and amination steps yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride.
Coupling: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.
Major Products:
Amination Products: Substitution of halogen atoms with amino groups.
Reduced Products: Conversion of the nitro group to an amino group.
Coupled Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-5-nitropyridin-4-amine largely depends on its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can undergo substitution reactions. These properties enable the compound to interact with various molecular targets, potentially disrupting biological pathways or facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-chloro-5-nitropyridine
- 3-Bromo-5-nitropyridin-2-amine
- 5-Bromo-2-nitropyridine
Comparison: Compared to its analogs, 3-Bromo-2-chloro-5-nitropyridin-4-amine is unique due to the specific positioning of its functional groups. This arrangement influences its reactivity and the types of reactions it can undergo. For example, the presence of both bromine and chlorine atoms allows for selective substitution reactions, which can be advantageous in synthetic applications.
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-5-nitropyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-3-4(8)2(10(11)12)1-9-5(3)7/h1H,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLJVIGDRMNQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856627 |
Source


|
| Record name | 3-Bromo-2-chloro-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-33-0 |
Source


|
| Record name | 3-Bromo-2-chloro-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)










